molecular formula C13H26N2O2 B7931558 Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7931558
M. Wt: 242.36 g/mol
InChI Key: CKOJRNZJECKZBJ-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H26N2O2 It is known for its unique structure, which includes a pyrrolidine ring, an isopropyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid methyl ester
  • Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid ethyl ester
  • Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid propyl ester

Uniqueness

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it distinct from other similar compounds with different ester groups.

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-7-6-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJRNZJECKZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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